molecular formula C13H12BrNO2S B13669248 Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate

Cat. No.: B13669248
M. Wt: 326.21 g/mol
InChI Key: YGXYSNHKDHNZCC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a bromine atom and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylphenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl substituents enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate
  • Ethyl 2-amino-5-bromothiazole-4-carboxylate
  • 2,4-Disubstituted thiazoles

Comparison: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methyl group on the phenyl ring enhances its reactivity and potential interactions with biological targets. The molecular formula is C₁₁H₁₃BrN₂O₂S, indicating the presence of halogen and functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial properties.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown cytotoxic effects, with IC50 values indicating its potency against specific cancer types.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These findings imply that the compound may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which is crucial for both microbial growth and cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling pathways by interacting with receptors or transcription factors, leading to changes in gene expression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that this compound exhibited superior activity against E. coli compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Screening : In vitro studies have shown that this compound significantly reduces cell viability in MCF-7 cells compared to control groups, highlighting its potential for breast cancer treatment .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives indicated that the bromine substitution at the phenyl ring is essential for enhancing biological activity, making this compound a valuable lead in drug development .

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3

InChI Key

YGXYSNHKDHNZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Br)C

Origin of Product

United States

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